Esreboxetine Metabolite B
Description
Properties
CAS No. |
140431-51-2 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.40 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-ethoxy-4-(2-morpholinylphenylmethoxy)- Phenol; |
Origin of Product |
United States |
Metabolic Formation Pathways of Esreboxetine Metabolite B
Parent Compound Biotransformation: General Principles
The metabolism of xenobiotics, or foreign compounds like drugs, is broadly categorized into Phase I and Phase II reactions. axsome.comnih.gov These phases work sequentially or in parallel to modify the chemical structure of the parent compound. clinicaltrials.gov
Phase I reactions are known as functionalization reactions, as they introduce or expose polar functional groups (such as hydroxyl [-OH], amine [-NH2], or carboxyl [-COOH]) on the drug molecule. clinicaltrials.govnih.gov This initial step generally results in a small increase in the compound's water solubility. nih.gov The primary types of Phase I reactions are oxidation, reduction, and hydrolysis. clinicaltrials.govaxsome.com
Hydroxylation: This common oxidative reaction involves the addition of a hydroxyl group to the drug's structure, often catalyzed by cytochrome P450 enzymes. axsome.com
Dealkylation: This process involves the removal of an alkyl group (e.g., an ethyl group from an ether linkage). O-dealkylation is a specific type of oxidation reaction. nih.gov
Oxidation: As the most prevalent type of Phase I reaction, oxidation involves the loss of electrons from the drug molecule. axsome.com This can lead to the formation of various oxidized metabolites and is a key step in the metabolism of many drugs, including reboxetine (B1679249), which undergoes hydroxylation and oxidation. nih.gov
These reactions can result in metabolites that are pharmacologically active, inactive, or occasionally, more toxic than the parent drug. clinicaltrials.gov
Following Phase I, the modified drug or its metabolites often undergo Phase II reactions, also known as conjugation. axsome.com In this phase, an endogenous, polar molecule is attached to the functional group introduced during Phase I. clinicaltrials.gov This process significantly increases the metabolite's water solubility, making it readily excretable in urine or bile. clearsynth.comclinicaltrials.gov
Common conjugation reactions include:
Glucuronidation: This is the most common Phase II reaction, where glucuronic acid is attached to the metabolite. axsome.comclinicaltrials.gov
Sulfation: In this reaction, a sulfonate group is transferred to the metabolite. clinicaltrials.gov
For reboxetine, the parent compound of esreboxetine (B1671265), metabolites are known to undergo subsequent glucuronide or sulfate (B86663) conjugation after initial Phase I modifications. nih.gov
Enzymatic Systems Implicated in Esreboxetine Metabolism
The biotransformation of esreboxetine is mediated by specific enzyme systems, with the Cytochrome P450 superfamily playing a central role.
The Cytochrome P450 (CYP) system is a large family of enzymes primarily responsible for Phase I drug metabolism. drugbank.commedchemexpress.com These enzymes are located mainly in the liver and are responsible for metabolizing a vast number of drugs. drugbank.com Of the many CYP isoenzymes, a few are responsible for the majority of drug metabolism, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. pfizer.comncats.io
Research and clinical data have definitively identified that esreboxetine and its racemate, reboxetine, are metabolized by the CYP3A4 isoenzyme. nih.govpharmacompass.com CYP3A4 is the most abundant CYP enzyme in the human liver and is involved in the metabolism of over 50% of clinically used drugs. pfizer.comncats.io The metabolism of esreboxetine via CYP3A4 involves oxidative pathways, leading to the formation of its primary metabolites. nih.gov
| Enzyme Superfamily | Specific Isoenzyme | Role in Esreboxetine Metabolism | Primary Metabolic Reaction Type |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4 | Major enzyme responsible for the biotransformation of the parent compound. nih.gov | Oxidation (including hydroxylation and dealkylation). nih.gov |
While CYP3A4 is the principal enzyme for the Phase I metabolism of esreboxetine, Phase II conjugation reactions are carried out by other enzyme families. After hydroxylation or dealkylation by CYP3A4, the resulting metabolites are substrates for UDP-glucuronosyltransferases (UGTs) for glucuronidation or sulfotransferases (SULTs) for sulfation, as is typical for phenolic metabolites. axsome.comnih.gov
Proposed Biotransformation Route to Esreboxetine Metabolite B
While detailed public data from human metabolism studies on esreboxetine are limited, information on its known metabolites provides a basis for proposing the formation pathway of this compound. The metabolism of reboxetine is known to produce several key metabolites, including hydroxylated and dealkylated products. nih.govvulcanchem.com
Based on available data, this compound is understood to be a product of Phase I oxidation. Specifically, it is suggested to be a hydroxylated form of the parent esreboxetine molecule. This is supported by its molecular weight of 329.4 g/mol , compared to 313.4 g/mol for the parent compound, which corresponds to the addition of a single oxygen atom (C19H23NO4).
This compound shares the same molecular weight as another known metabolite, Esreboxetine Metabolite A, which strongly suggests they are positional isomers. This means that Metabolite A and Metabolite B are both formed by the addition of a hydroxyl (-OH) group to the esreboxetine structure, but at different positions on one of the aromatic rings. The metabolism of racemic reboxetine yields metabolites referred to as Phenol A and Phenol B, which are likely analogous to Esreboxetine Metabolite A and B. nih.govvulcanchem.com
The proposed formation route is therefore the direct hydroxylation of the parent esreboxetine molecule, a reaction catalyzed by the CYP3A4 enzyme.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Proposed Formation Mechanism |
|---|---|---|---|
| Esreboxetine (Parent) | C19H23NO3 | 313.4 | N/A |
| Esreboxetine Metabolite A | C19H23NO4 | 329.4 | Hydroxylation. |
| This compound | C19H23NO4 (inferred) | 329.4 | Hydroxylation (Positional Isomer of Metabolite A). |
| O-desethylreboxetine | C17H19NO3 | 285.35 | O-deethylation. nih.gov |
Chemical Transformations Leading to Metabolite B (C₁₉H₂₃NO₄)
The conversion of Esreboxetine (C₁₉H₂₃NO₃) to this compound (C₁₉H₂₃NO₄) involves oxidative metabolism. nih.govnih.gov Specifically, the transformation is characterized by the addition of a single oxygen atom, which points to a hydroxylation reaction. vulcanchem.com This type of reaction is a common Phase I metabolic process catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.govpharmacologyeducation.org
This compound shares the same molecular formula and weight as another metabolite, Esreboxetine Metabolite A. vulcanchem.com This suggests that Metabolites A and B are likely positional isomers, meaning they result from hydroxylation occurring at different positions on the Esreboxetine molecule. vulcanchem.com While the metabolism of the related compound reboxetine is known to be principally mediated by the CYP3A4 isoenzyme, leading to various oxidized and dealkylated products, the specific CYP enzymes responsible for the formation of this compound have not been definitively identified in the available literature. nih.govnih.gov The metabolic pathway can involve a series of parallel and sequential reactions, including oxidation and dealkylation. vulcanchem.com
Table 1: Physicochemical Properties of Esreboxetine and its Metabolite B This table is interactive. You can sort and filter the data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Mechanism |
|---|---|---|---|
| Esreboxetine | C₁₉H₂₃NO₃ | 313.40 | Parent Compound |
Stereochemical Considerations in Metabolite Formation
Esreboxetine itself is the (S,S)-enantiomer of reboxetine, a chiral molecule with two stereogenic centers. mdpi.com The stereochemistry of a drug can significantly influence its interaction with metabolizing enzymes, which are themselves chiral. This can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via different pathways than the other.
Enzyme-catalyzed reactions, such as the hydroxylation that forms Metabolite B, are often highly stereospecific. researchgate.net However, specific studies detailing the stereochemical orientation of the hydroxyl group added to form this compound or whether the metabolic process retains or inverts the original stereochemistry of the parent compound are not extensively documented in publicly available research. The synthesis of chiral drugs like Esreboxetine often employs stereoselective methods, such as the use of enzymes like lipase (B570770) B from Candida antarctica, to achieve high enantiomeric purity in intermediates. researchgate.net A similar degree of stereoselectivity can be anticipated in its metabolic pathways.
In Vitro Metabolic Stability and Metabolite Formation Studies
In vitro methods are indispensable tools in drug discovery and development for predicting the in vivo metabolism of new chemical entities (NCEs). nih.govif-pan.krakow.pl These assays help determine metabolic stability and identify potential metabolites, providing insights into a compound's likely pharmacokinetic behavior in the body. nih.gov
Utilization of Liver Microsomes and Hepatocytes from Preclinical Species
To evaluate the metabolic stability of compounds like Esreboxetine, researchers commonly use subcellular fractions and whole-cell systems derived from the liver, the primary site of drug metabolism. if-pan.krakow.plnih.gov
Liver Microsomes : These are vesicles of the endoplasmic reticulum prepared from liver tissue by ultracentrifugation. if-pan.krakow.pl They are a rich source of cytochrome P450 enzymes, making them a standard model for studying Phase I metabolic reactions. pharmacologyeducation.orgif-pan.krakow.pl Human liver microsomes (HLM) are frequently used to understand human metabolism, and microsomes from preclinical species like monkeys, rats, and dogs are used to assess inter-species differences and aid in the selection of appropriate animal models for further studies. biorxiv.orgnih.govresearchgate.net The data from these studies can be used to predict in vivo hepatic extraction ratios. nih.gov
Hepatocytes : These are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs for glucuronidation), as well as transporters. nih.govnih.gov They provide a more complete and physiologically relevant model of liver metabolism compared to microsomes. nih.gov Comparing results from hepatocyte and microsome assays can offer mechanistic insights into the roles of metabolism, transporters, and cell permeability. nih.gov
Table 2: Common In Vitro Systems for Metabolic Studies This table is interactive. You can sort and filter the data.
| System | Description | Key Enzymes Present | Primary Use |
|---|---|---|---|
| Liver Microsomes | Vesicles of endoplasmic reticulum from homogenized liver cells. if-pan.krakow.pl | Phase I (e.g., CYPs). pharmacologyeducation.org | Study of Phase I metabolism, high-throughput screening. if-pan.krakow.pl |
Enzyme Reaction Kinetics and Metabolic Rate Determination
The rate of metabolite formation is studied using principles of enzyme kinetics. nih.gov For cytochrome P450-mediated reactions, the relationship between the substrate concentration and the reaction rate often follows the Michaelis-Menten model. nih.gov This model is defined by two key parameters:
Kₘ (Michaelis-Menten constant) : Represents the substrate concentration at which the reaction rate is half of its maximum. It is an indicator of the affinity between the enzyme and the substrate. if-pan.krakow.pl
Vₘₐₓ (maximal velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate. if-pan.krakow.pl
From these values, the intrinsic clearance (CLᵢₙₜ), a measure of the enzyme's metabolic capacity, can be calculated as the ratio of Vₘₐₓ to Kₘ. nih.govif-pan.krakow.pl Determining these parameters for the formation of this compound is essential for predicting its formation rate in vivo. nih.gov Studies on the individual enantiomers of reboxetine have shown that the formation of the primary metabolite, O-desethylreboxetine, conforms to monophasic Michaelis-Menten kinetics. nih.gov
Table 3: Key Parameters in Enzyme Reaction Kinetics This table is interactive. You can sort and filter the data.
| Parameter | Definition | Significance in Metabolism Studies |
|---|---|---|
| Vₘₐₓ | The maximum rate of an enzymatic reaction. if-pan.krakow.pl | Indicates the maximum capacity of an enzyme to metabolize a drug. |
| Kₘ | Substrate concentration at which the reaction rate is half of Vₘₐₓ. if-pan.krakow.pl | Reflects the affinity of the enzyme for the drug; a low Kₘ suggests high affinity. |
| CLᵢₙₜ | Intrinsic clearance, calculated as Vₘₐₓ / Kₘ. nih.gov | Measures the inherent ability of an enzyme or system to metabolize a drug, independent of physiological factors. |
Influence of Incubation Conditions on Metabolite Profile
The conditions under which in vitro metabolic assays are conducted can significantly impact the observed results. Factors such as incubation time, protein concentration, and cofactor availability must be carefully controlled and optimized.
Prolonged incubation times can lead to changes in the observed metabolite profile. nih.gov For example, a metabolite that is formed early in the incubation might itself be a substrate for further metabolism, leading to the formation of secondary metabolites. Therefore, time-course experiments are often conducted to understand the sequence of metabolic events. Similarly, the stability of the enzymes themselves over the incubation period is a critical factor. if-pan.krakow.pl The choice of the in vitro system also matters; for instance, low passive permeability of a compound into hepatocytes can limit its exposure to metabolizing enzymes, potentially leading to a lower observed clearance compared to that in microsome assays where no cell membrane barrier exists. nih.govnih.gov
Analytical and Bioanalytical Methodologies for Esreboxetine Metabolite B Characterization
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of Esreboxetine (B1671265) Metabolite B, enabling its separation from the parent drug, other metabolites, and endogenous components within complex biological samples. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte.
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the cornerstone of drug metabolite profiling. nih.govnih.gov For Esreboxetine Metabolite B, which shares the same molecular weight as its isomer, Metabolite A (329.4 g/mol ), high-resolution separation is crucial. vulcanchem.comaxios-research.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems, often utilizing reversed-phase columns (e.g., C18), provide the necessary resolving power to distinguish between such closely related compounds. thermofisher.comamericanpharmaceuticalreview.com
The separation process is optimized by adjusting various parameters, including the mobile phase composition (typically a gradient of an organic solvent like acetonitrile (B52724) in water with additives such as formic acid), flow rate, and column temperature. nih.govthermofisher.com This optimization ensures good peak shape and resolution, which is vital for accurate quantification and subsequent structural elucidation. americanpharmaceuticalreview.com The goal is to achieve baseline separation of Metabolite B from other metabolites and the parent drug, minimizing ion suppression and matrix effects during mass spectrometric detection. nih.gov
Table 1: General LC Parameters for Metabolite Profiling
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.7 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1-0.2% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1-0.2% Formic Acid | Organic component for elution of analytes. |
| Gradient | Programmed change in Mobile Phase B concentration | To elute compounds with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Influences separation efficiency and analysis time. |
| Column Temperature | 30 - 50 °C | Affects viscosity and retention times. |
Gas chromatography (GC) is another powerful separation technique, though its application for drug metabolites like this compound often requires derivatization. mdpi.comnih.gov This is because many drug metabolites are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization increases the volatility and thermal stability of the analyte, allowing it to be vaporized and passed through the GC column.
While less common than LC for comprehensive metabolite profiling, GC-MS can offer high chromatographic resolution and is particularly useful for certain classes of compounds. nih.govnih.gov The choice of a suitable derivatizing agent and the optimization of the reaction conditions are critical for successful GC analysis. For hydroxylated metabolites like a potential structure for this compound, silylation is a common derivatization strategy.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is an indispensable tool in the analysis of this compound, providing sensitive and specific detection, accurate mass measurements, and structural information. nih.govresearchgate.net
High-resolution mass spectrometry (HRMS) plays a crucial role in the structural elucidation of metabolites. researchgate.netcriver.commdpi.com By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the determination of the elemental composition of this compound. researchgate.netnih.gov This information is vital for distinguishing it from other potential metabolites with similar nominal masses. Given that this compound has a molecular formula of C₁₉H₂₃NO₄ and a molecular weight of 329.4, HRMS can confirm this composition with high confidence. axios-research.com This capability is especially important in differentiating it from its isomer, Metabolite A, which has the same molecular formula and weight. vulcanchem.com
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting the precursor ion of this compound and analyzing the resulting product ions. nih.govnih.gov This fragmentation pattern provides a "fingerprint" of the molecule, which can be used to identify its structure. By comparing the fragmentation patterns of the parent drug, Esreboxetine, and its metabolites, the site of metabolic modification can often be deduced. nih.gov For instance, a hydroxylated metabolite would be expected to show a neutral loss of water (18 Da) in its MS/MS spectrum. The detailed analysis of these fragments is essential for definitively identifying the structure of this compound.
Table 2: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Potential Neutral Loss | Structural Implication |
| 330.16 (M+H)⁺ | 312.15 | H₂O | Presence of a hydroxyl group. |
| 330.16 (M+H)⁺ | 284.15 | C₂H₅OH | Loss of an ethoxy group. |
| 330.16 (M+H)⁺ | 149.09 | C₁₀H₁₃O₂ | Cleavage of the morpholine (B109124) ring. |
Note: This table is illustrative and based on general fragmentation principles. Actual fragmentation would require experimental data.
The choice of ionization technique is critical for the successful detection of this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most commonly used techniques in LC-MS-based metabolite analysis. metwarebio.comnih.govthermofisher.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like many drug metabolites. acdlabs.comlibretexts.org It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, minimizing in-source fragmentation and preserving the molecular ion for MS/MS analysis. libretexts.org Given the likely polar nature of this compound due to the addition of a hydroxyl group, ESI is a highly suitable ionization method. vulcanchem.com
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is effective for a wide range of compounds, including those with lower polarity. acdlabs.comlibretexts.org It involves gas-phase ion-molecule reactions and can be a good alternative or complement to ESI. nih.gov
Polarity Switching is a valuable capability of modern mass spectrometers that allows for the acquisition of data in both positive and negative ionization modes within a single analytical run. This is advantageous because different metabolites may ionize more efficiently in one mode over the other, and analyzing in both modes provides more comprehensive metabolite coverage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of drug metabolites. frontiersin.org For this compound, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental in identifying the types and number of protons and carbon atoms in the molecule. frontiersin.orgnih.gov These spectra reveal key functional groups and provide initial insights into the metabolite's structure. For more complex structural assignments, two-dimensional (2D) NMR experiments are employed. frontiersin.org These include:
Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, helping to piece together fragments of the molecule. nih.gov
Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system, providing a more complete picture of molecular fragments. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbon atoms they are attached to, aiding in the assignment of carbon signals. nih.gov
The combination of these NMR techniques allows for the definitive confirmation of the chemical structure of this compound, distinguishing it from the parent drug and other metabolites. evitachem.com While mass spectrometry can suggest a molecular formula, NMR provides the conclusive evidence of the precise atomic arrangement. frontiersin.org
Integrated Multi-Omics Approaches in Metabolite Research
The study of drug metabolites like this compound is increasingly benefiting from integrated multi-omics approaches. These strategies combine data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of the metabolite's role and the biological systems it interacts with. nih.gov
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomics studies can help to identify and quantify the metabolite in various biological samples, providing insights into its metabolic pathways and potential biomarkers.
Genomics and Transcriptomics: By analyzing an individual's genetic makeup (genomics) and gene expression (transcriptomics), researchers can identify genetic variations in drug-metabolizing enzymes that may influence the formation and clearance of this compound. nih.gov This can help to explain inter-individual variability in drug response.
Proteomics: The study of proteins can identify the specific enzymes (e.g., cytochrome P450 isoforms) responsible for the metabolism of esreboxetine to its various metabolites, including Metabolite B. nih.gov
The integration of these multi-omics datasets allows for a more comprehensive understanding of the factors influencing the metabolism of esreboxetine and the physiological relevance of this compound. nih.gov This approach is powerful for discovering new biomarkers and understanding the complex interactions between drugs, metabolites, and biological systems. nih.gov
Development and Validation of Analytical Methods for Metabolite B
The development and validation of robust analytical methods are paramount for the accurate quantification of this compound in biological matrices. nih.gov This process ensures that the method is reliable, reproducible, and fit for its intended purpose, which is often to support preclinical and clinical studies. nih.govunodc.org
The development of an analytical method typically involves several key steps:
Selection of Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the analysis of drug metabolites due to its high sensitivity and selectivity. nih.gov
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix (e.g., plasma, urine) and to concentrate the analyte. nih.gov
Chromatographic Separation: Optimizing the liquid chromatography conditions to achieve good separation of this compound from the parent drug and other metabolites.
Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters for optimal detection and quantification of the metabolite.
Once a method is developed, it must undergo a rigorous validation process in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org
Accuracy: The closeness of the measured value to the true value. europa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov
The availability of a well-characterized reference standard for this compound is fundamental for the development and validation of any quantitative analytical method. nih.govaxios-research.com A reference standard is a highly purified and characterized substance used as a measurement base. researchgate.netiaea.org
Reference standards are crucial for:
Calibration: Preparing calibration curves to determine the concentration of this compound in unknown samples. nih.gov
Quality Control (QC): Preparing QC samples at different concentrations to monitor the performance of the analytical method during routine use. nih.govclearsynth.com
The reference standard for this compound must be thoroughly characterized to confirm its identity and purity. nih.gov This characterization typically includes techniques like NMR for structural confirmation and chromatography for purity assessment. A Certificate of Analysis (CoA) for the reference standard provides documentation of its identity, purity, and other relevant properties. nih.gov The use of a single, well-characterized lot of reference standard is desirable for the duration of a study to ensure consistency. nih.govbebpa.org
Preclinical Disposition and Pharmacokinetics of Esreboxetine Metabolites
Preclinical In Vivo Pharmacokinetic Studies and Metabolite Assessment
Preclinical in vivo studies are designed to characterize the pharmacokinetic profile of a new chemical entity and its metabolites. These studies involve administering the drug to animal models and subsequently measuring the concentrations of the parent drug and its metabolites in biological matrices such as plasma, urine, and feces over time.
The choice of animal models in drug metabolism research is pivotal and is guided by the similarities in metabolic pathways between the selected species and humans. nih.govdrugfuture.com For antidepressant drugs like esreboxetine (B1671265), rodents (rats and mice) and non-rodents (dogs and monkeys) are commonly used in preclinical safety and efficacy studies. researchgate.netnih.gov The rat, dog, and monkey have been utilized to compare the disposition and metabolic patterns of reboxetine (B1679249). nih.gov The primary aim is to select species that generate a metabolite profile that is qualitatively and quantitatively comparable to that observed in humans, ensuring the relevance of toxicological assessments. nih.gov Studies have shown that while there are broad similarities, significant inter-species differences in drug metabolism exist, which necessitates a careful selection process. oup.com
The assessment of metabolite exposure in preclinical species is a regulatory requirement to ensure that human metabolites have been adequately tested for safety. nih.gov This involves identifying and quantifying the circulating metabolites in the plasma of animals used in toxicology studies and comparing their exposure levels (often measured as the area under the plasma concentration-time curve, or AUC) to those in humans. nih.gov For reboxetine, studies have been conducted to determine the plasma and brain concentrations of its enantiomers in mice and rats. nih.gov Following oral administration of reboxetine, the (R,R)-enantiomer consistently showed higher plasma and brain levels than the (S,S)-enantiomer (esreboxetine) in both species. nih.gov Notably, after dose normalization, the brain AUC values for both enantiomers were significantly higher in mice compared to rats, suggesting differences in bioavailability and/or clearance. nih.gov
Species Differences in Esreboxetine Metabolite Formation
The metabolic pathways of reboxetine, and by extension esreboxetine, have been investigated in several preclinical species, revealing both similarities and differences compared to humans. The primary routes of metabolism include hydroxylation of the ethoxyphenoxy ring, O-dealkylation of the ethoxy group, and oxidation of the morpholine (B109124) ring, which can be followed by ring opening. nih.govnih.govportico.org These metabolic transformations lead to the formation of several metabolites, which can be subsequently conjugated with glucuronic acid or sulfuric acid. nih.govnih.gov
A comparative study of [14C]-reboxetine in rats, dogs, monkeys, and humans highlighted species-specific metabolic profiles. nih.gov While the fundamental metabolic pathways were consistent across species, the quantitative importance of each pathway varied. nih.gov For instance, reboxetine is extensively metabolized in all species, particularly in rats, where virtually no unchanged drug is excreted in the urine. portico.org In humans, the primary metabolites identified include O-desethylreboxetine and two phenolic metabolites (Phenol A and Phenol B). wikipedia.org The cytochrome P450 isoenzyme CYP3A4 is the main enzyme responsible for the metabolism of reboxetine. nih.govdrugbank.com
Below is a summary of the major metabolic pathways of reboxetine observed in preclinical species and humans.
| Metabolic Pathway | Resulting Metabolite Type | Species Observed |
| Hydroxylation | Phenolic metabolites | Rat, Dog, Monkey, Human |
| O-dealkylation | O-desethyl metabolite | Rat, Dog, Monkey, Human |
| Morpholine Ring Oxidation | Oxidized morpholine metabolites | Rat, Dog, Monkey, Human |
| Morpholine Ring Opening | Ring-opened metabolites | Rat, Dog, Monkey, Human |
| Conjugation | Glucuronide and sulfate (B86663) conjugates | Rat, Dog, Monkey, Human |
Organ-Specific Metabolite Distribution and Formation in Preclinical Models
Following absorption, reboxetine and its metabolites distribute to various tissues. In animal models, the highest concentrations of drug-related material are typically found in highly perfused organs such as the liver and kidneys, which are the primary sites of metabolism and excretion, respectively, as well as the lungs. portico.org
Studies in rats and mice have specifically examined the penetration of reboxetine enantiomers into the brain. nih.gov The brain-to-plasma concentration ratios indicated that both enantiomers can cross the blood-brain barrier. nih.gov The distribution within the brain is also a key area of investigation, with studies in rats showing binding of reboxetine to the norepinephrine (B1679862) transporter (NET) in various brain regions. nih.gov The formation of metabolites can also occur in extrahepatic tissues, although the liver is the principal site of drug metabolism. In vitro studies using liver microsomes from rats, dogs, and humans are instrumental in elucidating the metabolic capabilities of the liver in different species. researchgate.net
Excretion Pathways of Esreboxetine Metabolites in Preclinical Systems
The elimination of esreboxetine and its metabolites occurs through renal and fecal routes, with notable species differences. A study using [14C]-reboxetine demonstrated that in the rat and the dog, radioactivity was eliminated through both urine and feces. nih.gov In contrast, in monkeys and humans, the primary route of excretion was via the urine. nih.gov
The following table summarizes the primary excretion routes of reboxetine and its metabolites in different species.
| Species | Primary Excretion Route(s) |
| Rat | Renal and Fecal |
| Dog | Renal and Fecal |
| Monkey | Renal |
| Human | Renal |
Computational and in Silico Approaches in Esreboxetine Metabolite Research
Predicting Metabolic Pathways and Metabolite Structures
The initial step in studying a drug's metabolites is often the prediction of its metabolic pathways. For Esreboxetine (B1671265), these predictions are heavily guided by the known metabolic transformations of Reboxetine (B1679249). Reboxetine is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4 through processes of O-dealkylation, hydroxylation, and oxidation. wikipedia.orgdrugbank.com This leads to several known metabolites, including O-desethylreboxetine and hydroxylated forms known as Phenol A and Phenol B. wikipedia.org Given that Esreboxetine is the (S,S)-enantiomer of Reboxetine, it is predicted to follow analogous metabolic routes. mdpi.com
In silico metabolic prediction tools are crucial in this context. These software programs utilize databases of known metabolic reactions and algorithms to predict the likely sites of metabolism on a query molecule. By inputting the structure of Esreboxetine, these tools can identify atoms that are most susceptible to enzymatic attack by enzymes like CYP3A4. The predictions are based on factors such as the reactivity of different positions on the molecule and their accessibility to the enzyme's active site.
Predicted Metabolic Pathways for Esreboxetine:
| Parent Compound | Predicted Reaction | Predicted Metabolite | Metabolizing Enzyme |
| Esreboxetine | O-desethylation | O-desethylesreboxetine | CYP3A4 |
| Esreboxetine | Aromatic Hydroxylation | Hydroxyesreboxetine (Phenol A/B analogues) | CYP3A4 |
| Esreboxetine | Oxidation | Oxidized morpholine (B109124) ring metabolite | CYP3A4 |
Within this framework, "Esreboxetine Metabolite B" is hypothesized to be one of the hydroxylated metabolites, likely an analogue of the "Phenol B" metabolite identified for racemic Reboxetine. wikipedia.org The precise position of hydroxylation on one of the phenyl rings would be predicted by computational models and confirmed by analytical techniques.
Molecular Docking and Enzyme-Metabolite Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pubpharm.de In the context of Esreboxetine metabolism, docking is used to simulate the interaction between Esreboxetine and its potential metabolites with the active site of the CYP3A4 enzyme. researchgate.net These simulations provide insights into the binding affinity and the specific amino acid residues that stabilize the interaction, which helps to explain the observed metabolic pathways.
For a hypothetical "this compound" (e.g., a hydroxylated form), a molecular docking study would involve:
Obtaining the 3D crystal structure of human CYP3A4 from a repository like the Protein Data Bank. researchgate.net
Generating a 3D model of the "this compound" structure.
Using docking software to place the metabolite into the active site of CYP3A4, exploring various possible conformations.
Scoring the different poses to estimate the binding affinity (e.g., in kcal/mol) and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions).
A lower docking score generally indicates a more favorable binding interaction. This data can help to rationalize why certain metabolic reactions occur over others.
Hypothetical Molecular Docking Results for Esreboxetine and Its Metabolites with CYP3A4:
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Esreboxetine | -8.5 | Phe108, Ser119, Phe304, Ala370 |
| O-desethylesreboxetine | -7.9 | Phe108, Ser119, Ala370 |
| This compound (Hydroxy-) | -9.1 | Ser119, Arg212, Phe304, Ala370 |
This table is illustrative and based on typical outputs of molecular docking studies.
Quantitative Structure-Metabolism Relationships (QSMR)
Quantitative Structure-Metabolism Relationship (QSMR) models are computational models that aim to correlate the chemical structure of a compound with its metabolic rate or stability. nih.govscience.gov These models are built by analyzing a dataset of compounds with known metabolic properties and identifying molecular descriptors that influence metabolism.
For Esreboxetine and its metabolites, a QSMR study would involve calculating a wide range of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies). By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to a metabolic endpoint, such as the rate of clearance by liver microsomes. science.gov Such models can then be used to predict the metabolic stability of novel analogues or other metabolites.
Examples of Descriptors Used in QSMR Models for Metabolism Prediction:
| Descriptor Category | Specific Descriptor Examples | Relevance to Metabolism |
| Physicochemical | LogP (Lipophilicity) | Influences access to the enzyme active site. |
| Polar Surface Area (PSA) | Affects membrane permeability and solubility. | |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and susceptibility to oxidation. |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |
Data Analysis and Cheminformatics in Metabolomics
Following in vitro or in vivo metabolism studies, such as the one conducted for [14C]-Esreboxetine, the resulting biological samples contain a complex mixture of the parent drug and its various metabolites. clinicaltrials.gov Metabolomics, the large-scale study of small molecules, combined with cheminformatics, is essential for analyzing these complex datasets. researchgate.net
The analytical process typically involves techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and detect the different compounds. frontiersin.org Cheminformatics tools are then employed to process the raw data. chemrxiv.org This includes:
Peak deconvolution: Separating co-eluting peaks in the chromatogram.
Compound identification: Matching the measured mass-to-charge ratios and fragmentation patterns to databases of known compounds or predicted structures.
Data visualization: Using techniques like principal component analysis (PCA) to identify patterns and differences between sample groups. researchgate.net
These computational workflows allow researchers to build a comprehensive metabolic map for a drug, identifying and quantifying metabolites like "this compound" from complex biological matrices.
Illustrative Metabolite Profile from a Cheminformatics Workflow:
| Metabolite ID | Retention Time (min) | Measured m/z | Proposed Structure | Relative Abundance (%) |
| M0 | 12.5 | 314.1751 | Esreboxetine | 45 |
| M1 | 10.2 | 286.1445 | O-desethylesreboxetine | 25 |
| Metabolite B | 11.8 | 330.1700 | Hydroxyesreboxetine | 15 |
| M3 | 9.5 | 330.1700 | Hydroxyesreboxetine Isomer | 10 |
| M4 | 13.1 | 330.1544 | Oxidized Esreboxetine | 5 |
This table is a hypothetical representation of data derived from a metabolomics analysis.
Significance of Esreboxetine Metabolite B in Academic Drug Metabolism Research
Contribution to Understanding Parent Compound Disposition
The formation of Esreboxetine (B1671265) Metabolite B is integral to understanding the disposition of the parent compound, esreboxetine. The metabolic process, which includes oxidation and dealkylation, alters the physicochemical properties of the parent drug, influencing its distribution, clearance, and ultimate excretion from the body. vulcanchem.commdpi.com
Esreboxetine is metabolized into several key metabolites, including Metabolite A and Metabolite B, both of which have a molecular weight of 329.4 g/mol . vulcanchem.com This suggests they are likely positional isomers formed through hydroxylation at different locations on the esreboxetine molecule. vulcanchem.com The metabolic pathways are believed to involve both parallel and sequential reactions. vulcanchem.com Another significant metabolite is a deethylated form with a molecular weight of 285.35 g/mol . vulcanchem.com
Table 1: Key Metabolites of Esreboxetine
| Metabolite | Molecular Weight ( g/mol ) | Likely Formation Mechanism |
|---|---|---|
| Esreboxetine (Parent) | 313.4 | N/A |
| Metabolite A | 329.4 | Hydroxylation |
| Metabolite B | 329.4 | Hydroxylation |
| Deethylated Metabolite | 285.35 | Dealkylation |
| Other Metabolite | 327.38 | Not specified |
Data sourced from Vulcanchem. vulcanchem.com
Role in Drug Metabolism Engineering and Optimization
The identification and characterization of metabolites like Esreboxetine Metabolite B are fundamental to drug metabolism engineering and optimization. This field aims to design new chemical entities with more favorable metabolic profiles. srce.hr By understanding the metabolic pathways leading to Metabolite B, medicinal chemists can modify the structure of the parent compound to either block or promote certain metabolic routes. patsnap.com
For instance, if Metabolite B is found to be associated with undesirable effects, the parent molecule could be chemically altered to prevent its formation. Conversely, if Metabolite B contributes to the therapeutic effect, the drug could be designed to enhance its production. This process of rational drug design relies heavily on detailed knowledge of metabolic pathways. preprints.org
Metabolite Biomarker Discovery in Preclinical Contexts
In preclinical research, metabolites can serve as important biomarkers. nih.gov The presence and concentration of this compound in biological fluids can provide insights into the metabolic activity of an individual or a preclinical model. nih.govmdpi.com This information is valuable for assessing how a drug is being metabolized and for identifying potential inter-individual variability in drug response. frontiersin.org
The discovery of metabolites as biomarkers is a growing area of research, with metabolomics approaches being used to identify novel markers that can aid in drug development. semanticscholar.orgcriver.com In the context of esreboxetine, monitoring the levels of Metabolite B could potentially help in understanding the drug's efficacy and safety profile in preclinical studies. nih.gov
Implications for Structure-Activity Relationship (SAR) Studies
The study of this compound has significant implications for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. preprints.org By comparing the pharmacological activity of Esreboxetine with that of its metabolites, including Metabolite B, researchers can gain valuable information about which parts of the molecule are essential for its therapeutic effects. researchgate.net
If Metabolite B shows a different activity profile compared to the parent compound, it can help to delineate the pharmacophore—the essential features of the molecule required for activity. This knowledge is crucial for the design of new, more potent, and selective drug candidates. mdpi.com
Future Research Directions for Esreboxetine Metabolite B
Elucidation of Novel Metabolic Pathways and Enzymes
The formation of Esreboxetine (B1671265) Metabolite B is a critical area of inquiry. While the metabolism of the parent compound, Esreboxetine, is known to be principally mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, the precise enzymatic processes leading to Metabolite B are not fully understood. nih.govnih.gov In vitro studies with human liver microsomes have identified O-desethylreboxetine as a primary metabolite of each reboxetine (B1679249) enantiomer, alongside three minor metabolites. nih.gov Two of these minor metabolites arise from the oxidation of the ethoxy aromatic ring, and one remains unidentified. nih.gov Future research should focus on determining if Esreboxetine Metabolite B is one of these known minor metabolites or a product of a yet-to-be-discovered pathway.
Further investigation into the potential involvement of other CYP isozymes or even non-CYP enzymes in the formation of Metabolite B is warranted. While CYP3A4 is central to the metabolism of the parent compound, the biotransformation into specific minor metabolites might involve other enzyme families. nih.govnih.gov Additionally, the role of Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), in the further metabolism and elimination of this compound needs to be explored. nih.govnih.gov UGT enzymes are crucial for enhancing the water solubility and subsequent excretion of drug metabolites. nih.gov Identifying the specific UGT isoforms involved would provide a more complete picture of the metabolic cascade.
Table 1: Potential Enzymes for Investigation in the Formation of this compound
| Enzyme Family | Specific Enzymes of Interest | Rationale |
|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4, other CYP isozymes | CYP3A4 is the primary enzyme for Esreboxetine metabolism. nih.govnih.gov Other isozymes may contribute to the formation of minor metabolites. |
Advanced Analytical Strategies for Comprehensive Metabolite Profiling
To achieve a comprehensive profile of Esreboxetine and its metabolites, including Metabolite B, the application of advanced analytical strategies is essential. Metabolomics, which allows for the large-scale study of small molecules within a biological system, offers a powerful approach. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone of modern metabolomics and can be employed to detect and quantify low-abundance metabolites like Metabolite B in various biological matrices such as plasma, urine, and feces. nih.gov
Future studies should leverage both targeted and untargeted metabolomics approaches. Untargeted metabolomics can help in the discovery of novel or unexpected metabolites of Esreboxetine, potentially identifying new biotransformation pathways. nih.gov Targeted approaches can then be developed for the precise quantification of this compound and other known metabolites, which is crucial for detailed pharmacokinetic studies. Furthermore, the use of chemical similarity enrichment analysis can help to cluster and identify metabolites based on their chemical structures, providing insights into the metabolic pathways involved. nih.gov
Table 2: Advanced Analytical Techniques for this compound Profiling
| Analytical Technique | Application | Expected Outcome |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Detection and structural elucidation of metabolites. | Accurate mass measurements for confident identification of Metabolite B and other metabolites. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of metabolites in complex biological samples. | Quantitative data on the concentration of Metabolite B over time. |
| Untargeted Metabolomics | Global profiling of all detectable metabolites. | Discovery of novel metabolites and metabolic pathways of Esreboxetine. |
Mechanistic Studies of Metabolite Formation and Fate
Understanding the mechanisms behind the formation and subsequent fate of this compound is crucial for predicting its potential physiological effects and any role it might play in drug-drug interactions. The formation of drug metabolites can sometimes lead to reactive intermediates that may cause idiosyncratic adverse drug reactions. benthamscience.comresearchgate.net Therefore, mechanistic studies are necessary to assess the potential for this compound to be a reactive metabolite.
In vitro models, such as human liver microsomes and hepatocytes, are invaluable tools for these mechanistic studies. wuxiapptec.com These systems allow for the investigation of the kinetics of Metabolite B formation and the identification of the specific enzymes responsible through reaction phenotyping. bioivt.com By using specific chemical inhibitors or recombinant enzymes, the contribution of individual CYPs or UGTs to the formation of Metabolite B can be determined. nih.gov Furthermore, these models can be used to study the subsequent metabolic fate of Metabolite B, including its potential to be further metabolized or to interact with other cellular components.
Integration of Metabolomics with Other Omics Technologies
To gain a holistic understanding of the impact of Esreboxetine and its metabolites, integrating metabolomics data with other "omics" technologies is a promising future direction. mdpi.comnih.gov This multi-omics approach can provide a more complete picture of the biological response to the drug, from the genetic level to the functional metabolic output.
Genomics can be integrated with metabolomics to identify genetic polymorphisms in metabolic enzymes, such as CYPs and UGTs, that may influence the formation rate and concentration of this compound in different individuals. ebmconsult.com This could help explain inter-individual variability in drug response and side effects. Transcriptomics and proteomics can provide insights into how Esreboxetine and its metabolites affect the expression of genes and proteins involved in various cellular pathways, not limited to drug metabolism. mdpi.com By combining these datasets, researchers can build comprehensive models of the drug's mechanism of action and its effects on the body, ultimately paving the way for more personalized therapeutic strategies.
Q & A
Q. How can researchers identify and structurally characterize Esreboxetine Metabolite B using analytical techniques?
Methodological Answer: To resolve structural ambiguities, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. For MS-based workflows, use tools like XCMS for nonlinear retention time alignment and peak detection to compare metabolite ion intensities across samples . NMR data can clarify stereochemistry and functional groups. Cross-reference findings with public repositories like the Metabolomics Workbench , which links metabolites to chemical structures for validation . For novel metabolites, provide full spectral data (e.g., H-NMR, C-NMR, HR-MS) and purity evidence in supplementary materials, following guidelines for new compound characterization .
Q. What are the best practices for accessing and analyzing this compound data in public repositories?
Methodological Answer: Use the Metabolomics Workbench to search for experimental data tagged with CAS-635724-55-9 (Esreboxetine Succinate) or related metabolites. Filter studies by species (e.g., human pharmacokinetic trials) and platform (LC-MS/NMR). Download raw data and apply preprocessing steps like missing value imputation and normalization to enable cross-study comparisons . Metadata compliance (e.g., sample preparation protocols, instrument parameters) is critical for reproducibility; verify these details before analysis .
Q. How should experimental designs for metabolite profiling studies be structured to ensure reproducibility?
Methodological Answer: Include clear descriptions of:
- Sample cohorts : Participant demographics or model organism specifics (e.g., age, sex, dosage) .
- Controls : Use internal standards for MS quantification and blank samples to detect contamination .
- Statistical power : Calculate sample sizes based on pilot data to account for inter-individual variability, especially in human studies . Document all steps in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry ), separating main findings from supplementary data .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data on this compound across studies be reconciled?
Methodological Answer: Conduct a dose-response meta-analysis to assess heterogeneity. For example, compare plasma concentration-time curves from clinical trials (e.g., Arnold et al., 2012 ) with in vitro hepatic metabolism assays. Use regression models to identify covariates (e.g., CYP enzyme activity, renal clearance) influencing metabolite kinetics . If combining cohort and case-control studies, apply random-effects models to account for design differences, as per COSMOS-E guidelines .
Q. What methodologies are recommended for systematic reviews of this compound’s neuropharmacological effects?
Methodological Answer:
- Define inclusion criteria : Prioritize studies with standardized endpoints (e.g., receptor occupancy measured via PET imaging ).
- Assess bias : Use tools like ROBINS-I to evaluate confounding variables (e.g., comedications in fibromyalgia trials ).
- Data extraction : Create a matrix linking metabolite concentrations to outcomes (e.g., pain relief scores), ensuring interoperability via shared metadata . Collaborate with information specialists to optimize search strategies across EMBASE, PubMed, and preprint servers .
Q. How can researchers address ethical challenges in human studies involving this compound?
Methodological Answer:
- Informed consent : Disclose risks of metabolite accumulation in long-term trials, particularly in populations with hepatic impairment .
- Data anonymization : Use pseudonymization for plasma/tissue samples stored in repositories .
- Transparency : Pre-register trials on platforms like ClinicalTrials.gov and share protocols as supplementary materials .
Q. What statistical approaches are optimal for analyzing high-dimensional metabolomics datasets containing this compound?
Methodological Answer: Apply dimensionality reduction techniques (e.g., PCA or PLS-DA) to isolate metabolite clusters associated with the parent drug’s efficacy . For longitudinal data, mixed-effects models can account for repeated measurements. Use XCMS for peak alignment and MetaboAnalyst for pathway enrichment analysis, cross-referencing results with the Metabolomics Workbench ’s metabolite structure database .
Data Presentation and Validation
Q. How should researchers present and validate this compound data in publications?
Methodological Answer:
- Raw data : Deposit in repositories with FAIR (Findable, Accessible, Interoperable, Reusable) compliance, including instrument-specific parameters (e.g., MS ionization mode) .
- Processed data : Include tables of relative metabolite levels, retention times, and statistical significance in the main text; relegate large datasets to appendices .
- Validation : Replicate findings in independent cohorts and use orthogonal methods (e.g., stable isotope tracing) to confirm metabolite identity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
